molecular formula C16H20N2O4 B5015083 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE

Cat. No.: B5015083
M. Wt: 304.34 g/mol
InChI Key: GFWDTEHVNYWPEA-UHFFFAOYSA-N
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Description

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE is a complex organic compound that features a phthalimide moiety and an acetamide group

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-11(2)22-9-5-8-17-14(19)10-18-15(20)12-6-3-4-7-13(12)16(18)21/h3-4,6-7,11H,5,8-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWDTEHVNYWPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a suitable acylating agent to introduce the acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The acetamide group may enhance the compound’s binding affinity to its targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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